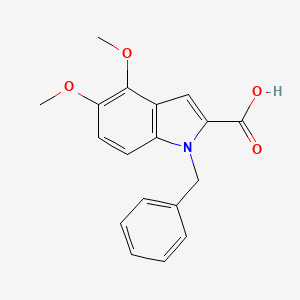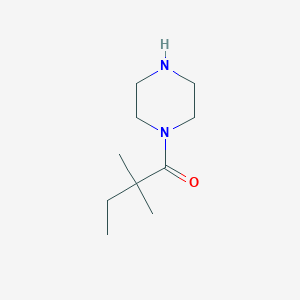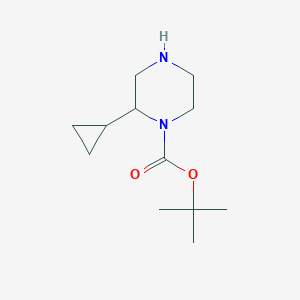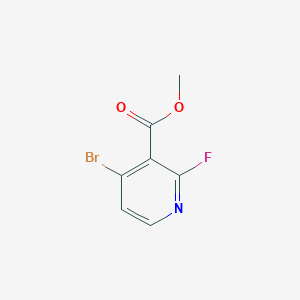
2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride
Übersicht
Beschreibung
2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective serotonin and norepinephrine reuptake inhibitor, which means that it can affect the levels of these neurotransmitters in the brain. In
Wissenschaftliche Forschungsanwendungen
Topical and Systemic Inflammation Inhibitors
A notable application of compounds related to "2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride" includes their use as topical and systemic inflammation inhibitors. Research conducted by Dassonville et al. (2008) highlights synthetic methods leading to N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs. One such compound, N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, demonstrated significant potency in the TPA-induced mouse ear swelling assay, with effectiveness surpassing ibuprofen and comparable to dexamethasone. This suggests its potential application in treating inflammation without the acidic component typical of many NSAIDs (Dassonville et al., 2008).
Antifungal Activity
Xue Si (2009) synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and investigated its crystal structure and antifungal properties. The compound showed promising antifungal activity against several pathogens, including Botrytis cinerea and Gibberella zeae. The research presents the compound's potential as an antifungal agent, possibly leading to new treatments for fungal infections (Xue Si, 2009).
Synthesis and Chemical Properties
Research on compounds structurally similar to "2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride" has also focused on their synthesis and chemical properties. Cervantes-Mejía et al. (2014) synthesized branched polyamines functionalized with pyridine-2-methylamine, proposing reaction pathways based on spectroscopic analyses. This work contributes to understanding the chemical behavior and potential applications of these compounds in various scientific fields, including catalysis and material science (Cervantes-Mejía et al., 2014).
Metal Complex Synthesis
Another area of research involves the synthesis of metal complexes with ligands derived from compounds similar to "2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride." Studies have explored the formation of mononuclear Mn(II) complexes using pentadentate amino-pyridine ligands, demonstrating the ligands' versatility in creating complexes with varied geometries and properties. This research has implications for developing new materials with potential applications in magnetism, catalysis, and molecular recognition (Hureau et al., 2008).
Eigenschaften
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-9(2)6-12-8-10-4-3-5-11-7-10;;/h3-5,7,9,12H,6,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGOSQGGVMGORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CN=CC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093122.png)
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093129.png)
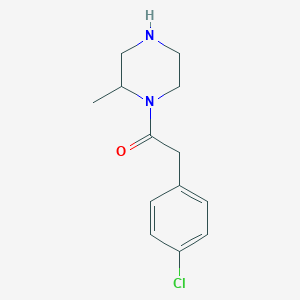



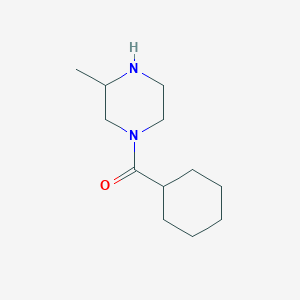
![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093191.png)
